4-Bromocyclohexanamine hydrochloride
Description
Significance and Scope of Research on 4-Bromocyclohexanamine (B1340384) Hydrochloride
The significance of 4-Bromocyclohexanamine hydrochloride in research primarily stems from its utility as a synthetic intermediate. The presence of two distinct functional groups—an amine and a bromine atom—on a conformationally defined cyclohexane (B81311) ring allows for selective and sequential chemical transformations. This dual reactivity is highly sought after in the construction of intricate molecular architectures, particularly in the field of medicinal chemistry and materials science.
Research involving this compound often explores its application in the synthesis of novel therapeutic agents. The cyclohexanamine moiety is a common feature in many biologically active compounds, and the bromine atom serves as a convenient handle for introducing further chemical diversity through various coupling and substitution reactions. For instance, the amine group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the carbon-bromine bond is amenable to transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the attachment of a wide range of substituents.
The scope of research extends to the investigation of structure-activity relationships (SAR) in drug discovery programs. By systematically modifying the structure of this compound and incorporating it into larger molecules, researchers can probe the specific interactions between a drug candidate and its biological target. This iterative process is fundamental to the optimization of lead compounds and the development of new pharmaceuticals.
Overview of Chemical Class and Relevance in Organic Synthesis
This compound belongs to the class of halogenated cycloalkylamines. As a hydrochloride salt, the amine group is protonated, which enhances its stability and water solubility, facilitating its handling and use in aqueous reaction media. In synthetic applications, the free base is often generated in situ by treatment with a suitable base.
As a building block, it offers a convergent approach to the synthesis of complex molecules. Instead of constructing the functionalized cyclohexane ring from acyclic precursors, which can be a lengthy and low-yielding process, chemists can utilize this compound as a pre-formed, functionalized core. This strategy significantly streamlines synthetic routes, making them more efficient and cost-effective. The ability to perform orthogonal chemical modifications on the amine and the bromide is a key advantage, allowing for the controlled and stepwise elaboration of the molecular structure.
Historical Context of Related Brominated Cyclohexane Derivatives in Chemical Research
The study of brominated cyclohexane derivatives is intrinsically linked to the development of conformational analysis. In the late 19th century, Hermann Sachse first proposed that the cyclohexane ring is not planar, but rather exists in non-planar, strainless forms, which we now recognize as the "chair" and "boat" conformations. However, these ideas were not widely accepted until the mid-20th century.
The groundbreaking work of Derek Barton and Odd Hassel, for which they were awarded the Nobel Prize in Chemistry in 1969, firmly established the principles of conformational analysis. Their studies demonstrated that the reactivity of substituents on a cyclohexane ring is highly dependent on their axial or equatorial orientation. This understanding was pivotal for predicting the outcomes of chemical reactions involving cyclohexane derivatives, including nucleophilic substitution reactions of brominated cyclohexanes.
Early research into the reactions of bromocyclohexanes focused on understanding the mechanisms of substitution and elimination reactions (SN1, SN2, E1, E2). The stereochemical outcome of these reactions, particularly the inversion of configuration observed in SN2 reactions, was a subject of intense investigation. These fundamental studies laid the groundwork for the strategic use of brominated cyclohexanes in stereocontrolled synthesis. The development of methods for the selective introduction of bromine onto the cyclohexane ring with specific stereochemistry further expanded the synthetic utility of this class of compounds. This historical foundation in physical organic chemistry has been instrumental in enabling the modern applications of functionalized cyclohexane derivatives like this compound in the rational design and synthesis of complex molecules.
| Compound Name |
| This compound |
| N-methyl-N-cyclohexylamine |
| Bromhexine hydrochloride |
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-bromocyclohexan-1-amine;hydrochloride | nih.gov |
| Molecular Formula | C6H13BrClN | nih.gov |
| Molecular Weight | 214.53 g/mol | nih.gov |
| CAS Number | 99337-81-2 | nih.gov |
| Canonical SMILES | C1CC(CCC1N)Br.Cl | nih.gov |
| InChI Key | PECMAHZPJIYUNR-UHFFFAOYSA-N | nih.gov |
| Appearance | Solid | |
| Primary Hazard | Irritant |
Structure
2D Structure
Properties
IUPAC Name |
4-bromocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMAHZPJIYUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541719 | |
| Record name | 4-Bromocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-81-2 | |
| Record name | 4-Bromocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromocyclohexanamine Hydrochloride
Regioselective and Stereoselective Synthetic Routes
Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of substituted cyclohexanes like 4-Bromocyclohexanamine (B1340384). The spatial arrangement of the functional groups significantly influences the molecule's chemical and biological properties.
Bromination of Cyclohexanamine Derivatives
A primary strategy for synthesizing 4-Bromocyclohexanamine involves the direct bromination of cyclohexanamine or its derivatives. The choice of brominating agent and reaction conditions is critical to control the position of bromination and the stereochemical outcome.
While classic electrophilic aromatic substitution is a well-known reaction, electrophilic substitution on a saturated cyclohexane (B81311) ring is less common and generally proceeds via a different mechanism. byjus.comfiveable.me For saturated compounds, bromination often occurs through a free radical mechanism. byjus.com However, under specific conditions, an electrophilic-like process can be directed. The reaction of a saturated hydrocarbon with bromine typically requires energy, such as light or heat, to initiate a free-radical substitution. quora.com In the context of a cyclohexanamine derivative, the amine group can be protonated or protected to prevent side reactions and influence the regioselectivity of the bromination. The mechanism for electrophilic bromination involves the polarization of the bromine molecule, often assisted by a Lewis acid, to create an electrophilic bromine species (Br+). libretexts.org This electrophile is then attacked by the electron-rich source, which in a saturated system is a C-H bond. This process forms a carbocation intermediate, which is then quenched by a bromide ion. libretexts.orgmsu.edu Directing this reaction to the 4-position on a cyclohexane ring is challenging and often results in a mixture of products.
A more controlled and widely used method for brominating alkanes and their derivatives is radical bromination using N-Bromosuccinimide (NBS). wikipedia.org This reaction, often referred to as the Wohl-Ziegler reaction, is particularly effective for allylic and benzylic brominations but can also be applied to saturated systems. wikipedia.orgorganic-chemistry.orgmychemblog.com The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to form radicals. mychemblog.comnumberanalytics.com
The initiation step involves the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from a trace amount of HBr present or generated in situ to form a bromine radical (Br•). mychemblog.comnumberanalytics.com This bromine radical then abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. Bromine is highly selective and will preferentially abstract a hydrogen from a more substituted carbon to form a more stable radical. quora.com In the case of a cyclohexanamine derivative, the selectivity for the 4-position would depend on the directing effects of the protected amino group and the relative stability of the possible radical intermediates. The resulting cyclohexyl radical then reacts with a molecule of Br2, which is present in low concentrations and generated from the reaction of NBS with HBr, to form the brominated product and another bromine radical, thus propagating the chain reaction. organic-chemistry.orgmasterorganicchemistry.com The use of NBS is advantageous as it maintains a low, constant concentration of Br2, which minimizes side reactions like di-bromination. masterorganicchemistry.comlibretexts.org
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br2, minimizing side reactions. | masterorganicchemistry.comlibretexts.org |
| Initiator | AIBN (2,2'-azobis(isobutyronitrile)) | Initiates the radical chain reaction upon thermal decomposition. | mychemblog.comnumberanalytics.com |
| Solvent | Carbon tetrachloride (CCl4) or Dichloromethane (B109758) (CH2Cl2) | Inert solvents that are suitable for radical reactions. CCl4 is less common now due to environmental concerns. | organic-chemistry.org |
| Temperature | Reflux | Provides the necessary energy for the homolytic cleavage of the initiator and propagation of the radical chain. | wikipedia.orgcommonorganicchemistry.com |
Temperature and solvent choice are critical parameters that can significantly influence the outcome of bromination reactions. In general, lower temperatures can increase the selectivity of a reaction. For electrophilic brominations, controlling the temperature can be crucial for achieving high regioselectivity. nih.gov For instance, some reactions show high para/ortho selectivity at the lowest effective temperature, while higher temperatures lead to the formation of other isomers. nih.gov
The choice of solvent can also play a major role. For radical brominations with NBS, non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are often used. organic-chemistry.orgresearchgate.net In CCl4, NBS is poorly soluble, which helps maintain a low concentration of bromine. organic-chemistry.org However, due to environmental concerns, dichloromethane is often used as a replacement. organic-chemistry.org The solvent can also influence the dominant reaction mechanism. Studies on the NBS bromination of cyclohexane and cyclopentane (B165970) have shown that the mechanism can be dominated by a bromine atom chain, a succinimidyl radical chain, or a mixed chain depending on the solvent used. researchgate.net
| Temperature Range | Solvent | Effect | Reference |
|---|---|---|---|
| -30°C to Room Temperature | Acetonitrile (B52724) | High regioselectivity in electrophilic bromination of catechol with NBS. | nih.gov |
| Low Temperature | Not specified | Favored 1,2-bis(bromomethyl)cylohex-1-ene formation in the bromination of 1,2-dimethylenecyclohexane. | researchgate.net |
| Room Temperature | Not specified | Resulted in a mixture of products in the bromination of 1,2-dimethylenecyclohexane. | researchgate.net |
| High Temperature | Not specified | Led to radical bromination products in addition to the 1,4-addition product. | researchgate.net |
Salt Formation: Conversion of Brominated Amine to Hydrochloride Salt
Once the 4-bromocyclohexanamine is synthesized, it is often converted to its hydrochloride salt. nih.gov This is a common practice for amines as the salt form is typically a more stable, crystalline solid that is easier to handle and purify than the free amine. youtube.com The conversion is a straightforward acid-base reaction where the basic amino group reacts with hydrochloric acid. youtube.com
The reaction is typically carried out by dissolving the free amine in a suitable solvent and then adding a solution of hydrochloric acid. researchgate.net Common solvents include dry ethanol (B145695) or dioxane. researchgate.net Passing dry HCl gas through a solution of the amine is another method, although care must be taken to prevent back-suction. researchgate.net The hydrochloride salt, being ionic, is often less soluble in organic solvents and will precipitate out of the solution, allowing for its isolation by filtration. youtube.comresearchgate.net The choice of solvent and the method of HCl addition can be optimized to maximize the yield and purity of the resulting salt.
Purification Techniques for Enantiomeric and Diastereomeric Purity
For applications where specific stereoisomers are required, purification to achieve high enantiomeric and diastereomeric purity is a critical step. 4-Bromocyclohexanamine can exist as cis and trans diastereomers, and each of these can be a racemic mixture of enantiomers.
Several techniques can be employed for the separation of stereoisomers. Chiral chromatography, using a chiral stationary phase, is a powerful method for separating enantiomers. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like column chromatography or by recrystallization.
Another approach is to use stereoselective synthetic routes that favor the formation of a specific isomer. For example, the stereochemistry of addition reactions to cyclohexene (B86901) derivatives can be controlled to produce a desired diastereomer. youtube.comyoutube.com In the case of bromination of a chiral cyclohexanamine derivative, diastereomeric products may be formed in unequal amounts, and these can be separated. Furthermore, resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent can be used to separate enantiomers.
Novel Approaches in 4-Bromocyclohexanamine Hydrochloride Synthesis
Modern synthetic strategies are moving beyond traditional methods to incorporate more sophisticated and sustainable techniques. These novel approaches aim to provide greater control over the molecular architecture and introduce functional groups with high precision.
Chemo-enzymatic Synthesis for Chiral Control
The integration of enzymatic methods with chemical synthesis, known as a chemo-enzymatic approach, offers a powerful strategy for achieving high enantioselectivity in the synthesis of chiral molecules like this compound. nih.govrsc.org This methodology is particularly advantageous for establishing stereocenters with high fidelity, which is often a challenge for purely chemical methods.
One potential chemo-enzymatic route involves the kinetic resolution of a racemic mixture of 4-bromocyclohexanamine. In this process, an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases are commonly employed for this purpose due to their ability to catalyze reactions with high enantiospecificity. google.com For instance, a lipase (B570770) from Candida antarctica could be used to selectively acylate one enantiomer of 4-bromocyclohexanamine using an acyl donor, such as ethyl acetate. The resulting amide can then be separated from the unreacted amine enantiomer. Subsequent hydrolysis of the amide would yield the enantiopure amine.
Another approach is the asymmetric synthesis starting from a prochiral precursor. For example, an enzyme could be used to stereoselectively reduce a 4-bromocyclohexanone (B110694) precursor to the corresponding chiral 4-bromocyclohexanol. This alcohol can then be converted to the amine with retention of stereochemistry.
| Enzyme Class | Reaction Type | Potential Substrate | Potential Product | Key Advantage |
| Lipase | Kinetic Resolution | Racemic 4-bromocyclohexanamine | Enantiopure (R)- or (S)-4-bromocyclohexanamine | High enantioselectivity |
| Alcohol Dehydrogenase | Asymmetric Reduction | 4-bromocyclohexanone | Chiral 4-bromocyclohexanol | Creation of a key chiral intermediate |
| Transaminase | Asymmetric Amination | 4-bromocyclohexanone | Chiral 4-bromocyclohexanamine | Direct formation of the chiral amine |
This table presents potential chemo-enzymatic strategies for the synthesis of chiral this compound.
The use of chiral resolving agents, such as tartaric acid, can also be employed to separate enantiomers through the formation of diastereomeric salts, which can be separated by crystallization. wikipedia.orgrsc.org
Metal-catalyzed Reactions for Functionalization
Transition-metal catalysis has emerged as a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. rsc.org In the context of this compound, metal-catalyzed reactions offer innovative pathways for its synthesis and further functionalization.
Palladium-catalyzed cross-coupling reactions, for instance, could be utilized to introduce various substituents onto the cyclohexyl ring. While the bromine atom in 4-bromocyclohexanamine is a handle for such transformations, modern C-H activation/functionalization strategies offer alternative and more direct routes to modify the molecule. umich.edu Catalysts based on palladium, rhodium, or ruthenium can direct the functionalization of specific C-H bonds, allowing for the introduction of new functional groups with high regioselectivity.
For the synthesis of the core structure, nickel-catalyzed amination of cyclohexanol (B46403) derivatives presents a potential route. mdpi.com Similarly, ruthenium nanoparticles have been investigated as catalysts for the hydrogenation of nitrobenzene (B124822) derivatives to cyclohexylamines, a transformation that could be adapted for the synthesis of functionalized cyclohexylamines. researchgate.net
| Metal Catalyst | Reaction Type | Potential Application in Synthesis/Functionalization | Potential Advantage |
| Palladium | C-H Activation/Functionalization | Direct introduction of aryl or alkyl groups onto the cyclohexane ring. | High regioselectivity, atom economy. |
| Nickel | Amination | Synthesis of the cyclohexylamine (B46788) core from a cyclohexanol precursor. | Use of a non-precious metal catalyst. mdpi.com |
| Ruthenium | Hydrogenation | Reduction of a nitro-group precursor on the cyclohexane ring. | High efficiency and selectivity for the amine. researchgate.net |
| Copper | Cross-coupling | Introduction of various nucleophiles at the bromine position. | Versatility in introducing diverse functional groups. |
This table summarizes potential metal-catalyzed reactions for the synthesis and functionalization of this compound.
Mechanistic Investigations of 4 Bromocyclohexanamine Hydrochloride Reactions
Reaction Kinetics and Thermodynamics
The rate of a chemical reaction is determined by the activation energy (ΔG‡), which encompasses both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. In nucleophilic substitution reactions on a cyclohexane (B81311) ring, the transition state's stability is a key factor. For an Sₙ2 reaction, which is a single-step process, the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com The rate law is expressed as:
Rate = k[4-Bromocyclohexanamine][Nucleophile] youtube.commasterorganicchemistry.com
For an Sₙ1 reaction, which proceeds through a carbocation intermediate, the rate-determining step is the unimolecular dissociation of the alkyl halide. libretexts.orgmasterorganicchemistry.com Therefore, the rate is only dependent on the concentration of the substrate:
Rate = k[4-Bromocyclohexanamine] masterorganicchemistry.com
The choice between these mechanisms is influenced by factors such as the stability of the potential carbocation, the strength of the nucleophile, and the solvent polarity.
Table 1: General Kinetic and Thermodynamic Parameters for Sₙ1 and Sₙ2 Reactions
| Parameter | Sₙ1 Reaction | Sₙ2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Order | First Order | Second Order |
| Key Intermediate | Carbocation | None (Transition State) |
| Activation Energy (ΔG‡) | Dependent on carbocation stability | Dependent on steric hindrance at the transition state |
| Enthalpy of Activation (ΔH‡) | Generally higher due to bond breaking | Generally lower than Sₙ1 |
| Entropy of Activation (ΔS‡) | Often positive or slightly negative | Typically negative due to increased order in the transition state |
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in 4-Bromocyclohexanamine (B1340384) hydrochloride is a good leaving group, making the carbon to which it is attached an electrophilic center susceptible to attack by nucleophiles.
As a secondary alkyl halide, 4-Bromocyclohexanamine can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways, with the predominant mechanism being highly dependent on the reaction conditions. quora.com
The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to a single, concerted step where the carbon-nucleophile bond is formed as the carbon-bromine bond is broken. libretexts.org This results in an inversion of stereochemistry at the reaction center. For example, if the starting material is the cis isomer (with respect to a reference substituent), the product will be the trans isomer. The transition state of an Sₙ2 reaction involves five groups around the central carbon, leading to significant steric strain. libretexts.org
The Sₙ1 mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the bromide ion to form a planar, sp²-hybridized carbocation intermediate. libretexts.org In the second step, the nucleophile can attack this planar intermediate from either face with roughly equal probability. libretexts.org This leads to a mixture of retention and inversion of stereochemistry, often resulting in a racemic or near-racemic product if the starting material was chiral. masterorganicchemistry.comlibretexts.org The stability of the secondary carbocation formed from 4-Bromocyclohexanamine is a critical factor for the feasibility of the Sₙ1 pathway. libretexts.org
Table 2: Stereochemical Outcomes of Sₙ1 and Sₙ2 Reactions at a Chiral Center
| Reaction Pathway | Stereochemical Outcome | Product Configuration |
| Sₙ1 | Racemization (or near-racemization) | Mixture of retention and inversion |
| Sₙ2 | Inversion of configuration | Opposite to the starting material |
The polarity of the solvent plays a crucial role in determining the reaction pathway.
Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both cations and anions. These solvents strongly favor the Sₙ1 mechanism by stabilizing the carbocation intermediate and the departing bromide ion, thus lowering the activation energy for the ionization step. libretexts.org
Polar aprotic solvents , such as acetone (B3395972) or dimethylformamide (DMF), possess a dipole moment but lack acidic protons. They are less effective at solvating anions. These solvents tend to favor the Sₙ2 mechanism . vanderbilt.edu By solvating the cation of a salt-based nucleophile, they leave the anion more "naked" and therefore more nucleophilic, increasing the rate of the bimolecular reaction. vanderbilt.edu
The strength and nature of the nucleophile are critical in determining the reaction outcome.
Sodium Hydroxide (B78521) (NaOH): The hydroxide ion (OH⁻) is a strong nucleophile and a strong base. With a secondary alkyl halide like 4-Bromocyclohexanamine, hydroxide can participate in both substitution (Sₙ2) and elimination (E2) reactions. To favor substitution, milder reaction conditions, such as lower temperatures, are typically employed. An Sₙ2 reaction with hydroxide would yield 4-aminocyclohexanol.
Sodium Borohydride (B1222165) (NaBH₄): While commonly known as a reducing agent for carbonyl compounds, sodium borohydride is generally considered a poor nucleophile for substitution reactions with alkyl halides. The hydride (H⁻) is a strong base but a weak nucleophile in this context. Its primary role with haloalkanes is typically reduction, where the hydride replaces the halide. umn.edulibretexts.org This is not a classical nucleophilic substitution but rather a reduction pathway, which will be discussed in section 3.4.
Electrophilic Reactions of the Amine Functional Group
The amine group in 4-Bromocyclohexanamine hydrochloride possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. In its hydrochloride salt form, the amine is protonated (NH₃⁺) and is not nucleophilic. However, upon deprotonation with a base, the free amine (-NH₂) can readily react with electrophiles.
Common electrophilic reactions of aliphatic amines include acylation and alkylation. studysmarter.co.uk
Acylation: Primary amines react with acylating agents such as acid chlorides or anhydrides in a nucleophilic acyl substitution reaction to form amides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine, is often added to neutralize the HCl by-product and drive the reaction to completion.
Alkylation: The amine can also act as a nucleophile and react with alkyl halides in an Sₙ2 reaction. This leads to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. studysmarter.co.uk The reaction of 4-Bromocyclohexanamine with an alkyl halide would lead to N-alkylation.
Oxidation and Reduction Pathways of this compound
The two functional groups in this compound allow for distinct oxidation and reduction reactions.
Oxidation: The primary amine group can be oxidized. The oxidation of cyclohexylamine (B46788), a closely related compound, has been shown to yield cyclohexanone (B45756) oxime under various catalytic conditions. researchgate.netnih.govresearchgate.net Depending on the oxidizing agent and reaction conditions, other products such as cyclohexanone or N-cyclohexylidene–cyclohexylamine can also be formed. rsc.org The electrochemical oxidation of haloalkanes can lead to the loss of an electron from the halogen, followed by cleavage of the carbon-halogen bond to form a carbocation. researchgate.net
Reduction: The carbon-bromine bond is the primary site for reduction in this molecule. Hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce alkyl halides to alkanes by replacing the halogen with a hydride ion. umn.edulibretexts.org The reduction of 4-Bromocyclohexanamine would therefore be expected to yield cyclohexylamine. The stereochemistry of this reduction can be influenced by the steric environment around the carbon-bromine bond.
Table 3: Summary of Potential Oxidation and Reduction Products
| Reaction Type | Reactant Functional Group | Potential Product(s) |
| Oxidation | Amine (-NH₂) | Cyclohexanone oxime, Cyclohexanone |
| Reduction | Bromo (-Br) | Cyclohexylamine |
Stereochemistry and Conformational Analysis of 4 Bromocyclohexanamine Hydrochloride
Isomerism and Stereoisomerism
Isomerism describes the relationship between molecules that share the same molecular formula but differ in the arrangement of their atoms. For 4-Bromocyclohexanamine (B1340384) hydrochloride, stereoisomerism, where isomers have the same connectivity but differ in the spatial orientation of their atoms, is of particular significance.
Cis-Trans Isomerism in Cyclohexane (B81311) Derivatives
Due to the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring, disubstituted derivatives like 4-Bromocyclohexanamine hydrochloride can exist as cis-trans isomers. stackexchange.com This type of diastereomerism depends on the relative positions of the bromo and amino groups on the ring.
Cis Isomer: In the cis isomer, both the bromo and the amino substituents are on the same side of the cyclohexane ring, meaning they both point either "up" or "down". stackexchange.comyoutube.com
Trans Isomer: In the trans isomer, the bromo and the amino substituents are on opposite sides of the ring, with one pointing "up" and the other "down". stackexchange.comyoutube.com
Enantiomeric Forms and Racemic Mixtures
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org A 50:50 mixture of two enantiomers is known as a racemic mixture, which is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. libretexts.orgwikipedia.org
For this compound, the trans isomer is achiral as it possesses a plane of symmetry passing through the C1-C4 axis. Therefore, it does not have an enantiomer.
However, the cis isomer is chiral, as it lacks a plane of symmetry. This means that cis-4-Bromocyclohexanamine hydrochloride can exist as a pair of enantiomers. When synthesized from achiral starting materials, it will typically be produced as a racemic mixture. libretexts.org The separation of such a mixture, a process known as resolution, would be necessary to obtain the individual enantiomers. wikipedia.org This can be achieved by using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated based on their different physical properties. libretexts.orgwikipedia.org
Conformational Dynamics of the Cyclohexane Ring
The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. pressbooks.pub This chair conformation is dynamic, undergoing a process known as ring-flipping.
Chair-Flipping Dynamics
The cyclohexane ring can rapidly interconvert between two chair conformations through a process called a "chair flip" or "ring flip". pressbooks.pub During this process, all axial substituents become equatorial, and all equatorial substituents become axial. pressbooks.pub For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. However, for substituted cyclohexanes like this compound, the two chair conformations are not energetically equivalent. pressbooks.pub The equilibrium will favor the conformation that minimizes steric interactions.
Influence of Substituents on Conformational Preferences
The stability of a particular chair conformation is largely determined by the steric strain experienced by the substituents. Axial substituents are generally less stable than equatorial substituents due to 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring. wikipedia.org
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.
For this compound, we must consider the A-values for both the bromo group and the protonated amino group (-NH3+), as the amine will be protonated in the hydrochloride salt.
| Substituent | A-value (kcal/mol) |
| Bromo (-Br) | ~0.43-0.6 |
| Protonated Amino (-NH3+) | ~1.8 |
Data sourced from various studies on monosubstituted cyclohexanes.
Given the significantly larger A-value of the protonated amino group compared to the bromo group, the -NH3+ group has a much stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference will be the dominant factor in determining the most stable chair conformation for both the cis and trans isomers.
For trans-1-bromo-4-aminocyclohexane hydrochloride:
One chair conformation will have both the bromo and the amino groups in equatorial positions (diequatorial).
The other chair conformation, after a ring flip, will have both groups in axial positions (diaxial).
The diequatorial conformation is significantly more stable, as it avoids the substantial steric strain associated with having both bulky groups in axial positions.
For cis-1-bromo-4-aminocyclohexane hydrochloride:
In both possible chair conformations, one substituent will be in an axial position while the other is in an equatorial position.
The more stable conformation will be the one where the larger group, the protonated amino group, occupies the equatorial position, and the smaller bromo group is in the axial position.
Computational Studies on Conformational Landscapes
Computational methods, such as molecular mechanics and quantum mechanics, can be employed to model the different stereoisomers and their respective chair conformations. These calculations can predict:
Relative Energies: The energy differences between the cis and trans isomers, as well as the energy barriers for chair-flipping.
Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles for the most stable conformations.
A computational analysis would likely confirm the qualitative predictions based on A-values, showing a strong preference for the diequatorial conformer of the trans isomer and the equatorial-amino/axial-bromo conformer of the cis isomer. Furthermore, such studies could elucidate the more subtle electronic effects that may also influence conformational equilibrium.
Molecular Mechanics and Quantum Chemical Calculations
Molecular mechanics and quantum chemical calculations are powerful computational tools used to predict and analyze the stereochemistry and conformational energetics of molecules. Molecular mechanics employs classical physics to model the potential energy of a molecule as a function of its geometry, providing insights into stable conformations and the energy barriers between them. Quantum chemical calculations, on the other hand, use the principles of quantum mechanics to describe the electronic structure of a molecule, offering a more detailed and often more accurate picture of molecular properties, including conformational energies.
In the absence of direct experimental or computational studies specifically on this compound, the conformational preferences can be estimated by considering the "A-values" of its constituent substituents on a cyclohexane ring. The A-value represents the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in the axial position and the conformation where it is in the equatorial position. A positive A-value indicates a preference for the equatorial position.
The A-value for a bromo substituent is relatively small, reflecting its moderate steric demand. In contrast, the amino group (-NH2), and particularly its protonated form (-NH3+), is bulkier and thus has a stronger preference for the equatorial position.
Table 1: Experimentally Determined A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -Br | 0.38 - 0.48 |
| -NH2 | 1.2 - 1.7 |
This table presents A-values for individual substituents on a cyclohexane ring, which can be used to infer the conformational preferences of this compound.
For the trans isomer of this compound, one chair conformation would have both the bromo and the amino groups in equatorial positions (diequatorial), while the other, after a ring flip, would have both groups in axial positions (diaxial). Given the A-values, the diequatorial conformation would be significantly more stable due to the avoidance of 1,3-diaxial interactions for both bulky groups.
For the cis isomer, one substituent would be axial and the other equatorial in any given chair conformation. A ring flip would interchange their positions. The preferred conformation would be the one where the substituent with the larger A-value (the -NH3+ group) occupies the equatorial position.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide more precise energy differences between conformers. These calculations would typically involve geometry optimization of the possible chair conformations (e.g., trans-diequatorial, trans-diaxial, cis-axial/equatorial, and cis-equatorial/axial) to find their minimum energy structures. The relative energies of these optimized structures would then give a quantitative measure of their relative stabilities.
Table 2: Theoretical Conformational Energy Analysis of this compound (Illustrative)
| Isomer | Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| trans | diequatorial (-Br eq, -NH3+ eq) | 0 (most stable) | >99 |
| trans | diaxial (-Br ax, -NH3+ ax) | ~2.3 | <1 |
| cis | equatorial -NH3+, axial -Br | 0.4 | ~30 |
This is an illustrative table based on the additive principle of A-values. The relative energies are estimated by summing the A-values of the axial substituents. The actual values from a quantum chemical calculation may differ.
These computational approaches are invaluable for understanding the intricate balance of steric and electronic effects that govern the three-dimensional structure and stability of substituted cyclohexanes like this compound.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 4-Bromocyclohexanamine (B1340384) hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.
¹H and ¹³C NMR for Assignment of Proton and Carbon Environments
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 4-Bromocyclohexanamine hydrochloride, the spectrum is characterized by signals corresponding to the methine protons (CH-Br and CH-NH₃⁺) and the methylene (B1212753) protons (-CH₂-) of the cyclohexane (B81311) ring. The chemical shifts of the methine protons are particularly diagnostic; the proton attached to the carbon bearing the bromine atom (CH-Br) is significantly deshielded and appears downfield due to the electronegativity of the halogen. libretexts.orglibretexts.org Similarly, the proton on the carbon attached to the protonated amine group (CH-NH₃⁺) is also shifted downfield. The exact chemical shifts and coupling patterns can help distinguish between the cis and trans isomers.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org For this compound, a maximum of four distinct signals would be expected for the symmetric trans isomer (C1/C4, C2/C6, C3/C5) and potentially up to six signals for the less symmetric cis isomer, depending on the conformational dynamics. The carbons directly attached to the electronegative bromine and nitrogen atoms (C-Br and C-N) resonate at the lowest fields (highest ppm values). libretexts.orgoregonstate.edu
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | CH-Br | ~3.5 - 4.5 | Downfield due to electronegative Br atom. libretexts.org |
| CH-NH₃⁺ | ~3.0 - 3.5 | Downfield due to electronegative NH₃⁺ group. | |
| -CH₂- | ~1.5 - 2.5 | Complex overlapping multiplets. | |
| ¹³C | C-Br | ~50 - 65 | Deshielded by the attached bromine. libretexts.org |
| C-NH₃⁺ | ~45 - 60 | Deshielded by the attached amino group. libretexts.org | |
| -CH₂- | ~25 - 40 | Represents the remaining ring carbons. researchgate.net |
Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide deeper insights by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would connect the signal of the H1 proton (on the CH-NH₃⁺ carbon) to its neighbors on C2 and C6. Likewise, the H4 proton (on the CH-Br carbon) would show correlations to its neighbors on C3 and C5. This through-bond connectivity map is crucial for confirming the assignment of the proton signals along the cyclohexane ring. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly powerful for determining the stereochemistry (cis vs. trans). For example, in the more stable chair conformation of the trans isomer, a NOESY spectrum would show correlations between the axial protons at positions 1, 3, and 5, which are in close spatial proximity (1,3-diaxial interaction). researchgate.net Such correlations would differ significantly for the cis isomer, allowing for an unambiguous assignment of the relative stereochemistry.
Variable-Temperature NMR for Conformational Flexibility Studies
The cyclohexane ring is not static but undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. vu.nlnih.gov This process exchanges the axial and equatorial positions of the substituents. At room temperature, this inversion is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.
By lowering the temperature, this ring inversion can be slowed down. vu.nlacs.org Variable-temperature (VT) NMR studies can "freeze out" the individual chair conformers. As the temperature decreases, the broad, averaged signals would decoalesce and sharpen into separate signals for the distinct axial and equatorial protons. Analyzing the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion process and the relative thermodynamic stability of the two chair conformers. nih.govacs.org For monosubstituted cyclohexanes, the conformer with the bulky substituent in the more stable equatorial position is heavily favored. libretexts.org
DFT-Calculated NMR Spectra for Computational Validation
Density Functional Theory (DFT) has become a powerful tool for predicting NMR parameters with high accuracy. nih.govyoutube.com By creating a 3D computational model of this compound, its ¹H and ¹³C nuclear shielding constants can be calculated. ruc.dk These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
This computational approach serves several key purposes:
Validation of Assignments: Comparing the DFT-calculated spectrum with the experimental spectrum can confirm the assignment of complex or overlapping signals. nih.gov
Isomer Differentiation: Separate spectra can be calculated for the cis and trans isomers. The isomer whose calculated spectrum provides a better match to the experimental data is identified as the correct one.
Structural Refinement: DFT calculations can help refine the understanding of the molecule's preferred conformation in solution. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. nih.gov For the protonated molecule of 4-Bromocyclohexanamine [M+H]⁺, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 51% and 49%, respectively). wikipedia.org This results in the appearance of two peaks in the mass spectrum for any bromine-containing ion, separated by two mass units (e.g., M⁺ and M+2⁺), with a characteristic intensity ratio of approximately 1:1. libretexts.orgyoutube.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₃BrN⁺ |
| Calculated Monoisotopic Mass (for ⁷⁹Br) | 178.0226 Da |
| Calculated Monoisotopic Mass (for ⁸¹Br) | 180.0205 Da |
| Expected Isotopic Ratio (M:M+2) | ~1:1 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled, definitive insight into the three-dimensional atomic arrangement of a crystalline solid, offering precise data on bond lengths, angles, and intermolecular interactions. rigaku.com
A single crystal X-ray diffraction analysis of this compound would unambiguously determine its molecular structure with atomic precision. nih.govesrf.fr This technique would confirm the chair conformation of the cyclohexane ring and establish the relative stereochemistry of the bromo and ammonium (B1175870) substituents (i.e., cis or trans). Furthermore, it would reveal how the molecules pack together in the crystal lattice, an arrangement dictated by intermolecular forces. researchgate.net For a chiral sample, this method could also be used to determine the absolute configuration.
In the solid state of this compound, the protonated amine group (–NH₃⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) is the primary acceptor. mdpi.comresearchgate.net However, the nomenclature refers to a hydrochloride salt. In the crystal lattice of the hydrochloride salt, strong hydrogen bonds of the type N–H···Cl⁻ would be the dominant interactions governing the crystal packing. rsc.orgnih.gov Analysis of the diffraction data allows for the precise measurement of the distances and angles of these hydrogen bonds, which are fundamental to the stability of the crystal structure. mdpi-res.com
The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule crystal structures. cam.ac.uk A search of the CSD for the structure of this compound or related organobromine compounds allows for a comparative structural analysis. cam.ac.uk This comparison can identify conserved packing motifs, commonalities in hydrogen bonding networks, and conformational preferences among similar halogenated cyclohexylamine (B46788) salts. Such analysis places the specific structural features of the title compound within the broader context of solid-state chemistry.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are vital for separating components of a mixture, making them indispensable for assessing the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of non-volatile compounds like this compound. zjyj.org.cnresearchgate.net A reversed-phase HPLC method, typically employing a C18 stationary phase, would be suitable. The mobile phase would likely consist of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. By monitoring the column eluent with a detector (e.g., UV-Vis), the purity can be calculated by comparing the area of the main peak to the total area of all observed peaks.
Table 2: Representative HPLC Method Parameters This interactive table provides an example of typical conditions for an HPLC purity analysis.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with an additive like 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | ~210 nm (due to lack of a strong chromophore) |
Chiral HPLC for Enantiomeric Separation and Resolution
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers. nih.gov The direct separation of enantiomers is most commonly achieved by using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times. eijppr.comnih.gov
The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. eijppr.com The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com One enantiomer will typically form a more stable complex with the CSP, resulting in a longer retention time and thus enabling separation from the other enantiomer. eijppr.com
For amine compounds like 4-Bromocyclohexanamine, polysaccharide-based and crown ether-based CSPs are particularly effective. nih.govresearchgate.net The choice of mobile phase, often a mixture of solvents like hexane (B92381) and an alcohol (e.g., 2-propanol), and the use of additives can significantly affect the degree of separation. researchgate.netyakhak.org
Chiral Stationary Phases are the core of enantioselective chromatography, providing the necessary chiral environment to distinguish between enantiomers. phenomenex.com These phases consist of a chiral selector molecule chemically bonded or coated onto a solid support, typically silica (B1680970) gel. eijppr.com A wide variety of CSPs have been developed to separate a broad range of chiral compounds. phenomenex.com
Commonly Used CSPs for Amine Separation:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. eijppr.comyakhak.org They can resolve a vast array of racemic compounds, including amines, due to their complex three-dimensional structures which offer multiple sites for chiral interaction. eijppr.comyakhak.org
Pirkle-type CSPs: These are classified based on their ability to act as π-electron acceptors or donors. They are effective for separating compounds with aromatic rings or functional groups capable of π-π interactions. eijppr.com
Crown Ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds. nih.gov
Protein-based CSPs: Columns using proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) can offer excellent selectivity for certain chiral drugs. eijppr.com
The selection of an appropriate CSP is a critical factor for achieving successful enantiomeric separation. yakhak.org The specific interactions between the analyte (4-Bromocyclohexanamine) and the CSP will determine the resolution. For instance, the amine group and the bromine atom of the analyte can engage in hydrogen bonding and dipole-dipole interactions with the CSP.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Applicability to Amines |
|---|---|---|---|
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | High |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Moderate to High |
| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation with primary amine groups | High (for primary amines) |
| Protein | α1-acid glycoprotein (AGP) | Hydrophobic and polar interactions | High |
Chiral resolution via diastereomeric salt formation is a classical yet powerful method for separating enantiomers on a preparative scale. wikipedia.orgulisboa.pt This technique involves reacting the racemic mixture of a base, such as 4-Bromocyclohexanamine, with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgpbworks.com This reaction produces a pair of diastereomeric salts.
(R/S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid
Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. ulisboa.ptpbworks.com This solubility difference allows for the separation of the diastereomers through fractional crystallization. pbworks.com One diastereomer will preferentially crystallize from the solution while the other remains dissolved. rsc.org The less soluble salt is isolated by filtration, and the pure enantiomer can then be recovered by neutralizing the salt to break the ionic bond and remove the resolving agent. wikipedia.org
Key steps in the process:
Selection of Resolving Agent: A suitable chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) is chosen. wikipedia.org
Salt Formation: The racemic amine and the resolving agent are mixed in an appropriate solvent to form the diastereomeric salts.
Crystallization: The solution is allowed to cool or evaporate, causing the less soluble diastereomeric salt to crystallize.
Isolation: The crystallized salt is separated by filtration.
Liberation of Enantiomer: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to regenerate the free amine enantiomer. pbworks.com
The success of this method hinges on finding a suitable combination of resolving agent and solvent that maximizes the solubility difference between the two diastereomeric salts. ulisboa.ptunchainedlabs.com
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. nih.gov For a pure compound like this compound (C₆H₁₃BrClN), the experimentally measured percentages of these elements are compared against the theoretically calculated values based on its chemical formula. This comparison serves as a crucial check for purity and confirms the compound's elemental composition and stoichiometry. nih.gov
The procedure involves combusting a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are collected and quantified. From the amounts of these products, the original mass percentages of C, H, and N in the sample are calculated. nih.gov
For a compound to be considered pure, the experimentally determined values should closely match the theoretical values, typically within a margin of ±0.4%. nih.gov Significant deviations can indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
| Element | Theoretical Mass % (for C₆H₁₃BrClN) | Acceptable Experimental Range (±0.4%) |
|---|---|---|
| Carbon (C) | 33.28% | 32.88% - 33.68% |
| Hydrogen (H) | 6.05% | 5.65% - 6.45% |
| Nitrogen (N) | 6.47% | 6.07% - 6.87% |
| Chlorine (Cl) | 16.37% | Not typically measured by combustion |
| Bromine (Br) | 36.91% | Not typically measured by combustion |
Note: Standard combustion elemental analysis quantifies C, H, N, and sometimes S. Halogens like Br and Cl require other methods such as ion chromatography or titration after combustion.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Bromocyclohexanamine (B1340384) hydrochloride, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to find its lowest energy conformation. scispace.com This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. Key structural questions addressed during optimization include the preferred conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the stereochemical orientation (axial or equatorial) of the bromo and protonated amine substituents. The most stable conformer, whether cis or trans, and the specific arrangement of the substituents are crucial for understanding the molecule's reactivity and interactions.
Once the geometry is optimized, an electronic structure analysis can be performed. This reveals the distribution of electron density, which is fundamental to the molecule's chemical properties. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. In 4-Bromocyclohexanamine hydrochloride, regions of negative potential (red/yellow) would be expected around the electronegative bromine and chloride ions, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be concentrated around the ammonium (B1175870) group (-NH3+) and hydrogen atoms, highlighting areas prone to nucleophilic attack.
DFT calculations are a reliable method for predicting spectroscopic parameters, which can be used to interpret and verify experimental spectra. bohrium.com Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are commonly calculated to aid in structure elucidation. The typical approach involves the Gauge-Including Atomic Orbital (GIAO) or Gauge-Independent Atomic Orbital method, which calculates the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. liverpool.ac.uk
These calculated shielding values are then converted into chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (B1202638) (TMS), using the following equation:
δ_sample = σ_ref - σ_sample
Where σ_ref is the calculated shielding of TMS and σ_sample is the calculated shielding of the nucleus in this compound, both computed at the same level of theory. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). liverpool.ac.uknih.gov Comparing the predicted shifts with experimental data can confirm the assigned structure and conformation. idc-online.com
Below is an illustrative table showing hypothetical calculated vs. experimental NMR chemical shifts.
| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (-CHNH3+) | 52.5 | 53.1 | +0.6 |
| C2/C6 | 34.2 | 34.9 | +0.7 |
| C3/C5 | 28.9 | 29.5 | +0.6 |
| C4 (-CHBr) | 50.1 | 50.8 | +0.7 |
| H1 | 3.15 | 3.25 | +0.10 |
| H4 | 4.20 | 4.32 | +0.12 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO (E_HOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the molecule's reactivity. nih.govresearchgate.net
Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO
Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness. S = 1 / η
Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
The following table presents illustrative, hypothetical values for these quantum chemical parameters for this compound, calculated from DFT results.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -7.50 |
| LUMO Energy | E_LUMO | - | -0.50 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 7.00 |
| Ionization Potential | I | -E_HOMO | 7.50 |
| Electron Affinity | A | -E_LUMO | 0.50 |
| Electronegativity | χ | (I + A) / 2 | 4.00 |
| Chemical Hardness | η | (I - A) / 2 | 3.50 |
| Chemical Softness | S | 1 / η | 0.286 |
Molecular Dynamics Simulations for Conformational Studies in Solution
While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment. scielo.br MD simulations model the atomic motions of a system by integrating Newton's laws of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and ions to represent experimental conditions. A force field, such as AMBER or CHARMM, which defines the potential energy of the system, is chosen to govern the interactions between atoms. mdpi.com The simulation is run for a period ranging from nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. biorxiv.org
Analysis of the MD trajectory can reveal:
Conformational Dynamics: The simulation can capture the dynamic equilibrium between different conformers, such as the chair-chair interconversion of the cyclohexane ring. nih.gov It can quantify the relative populations of axial and equatorial conformers for the bromo and amine groups in solution.
Solvation Structure: MD simulations show how solvent molecules arrange around the solute, particularly the hydration shells around the charged ammonium group and the polar C-Br bond.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the ammonium group and surrounding water molecules can be analyzed.
These simulations provide a more realistic understanding of the molecule's structure and behavior in a biological or chemical medium compared to gas-phase or implicit solvent DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net Should this compound and its analogs exhibit a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to guide lead optimization.
The development of a QSAR model involves several steps:
Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, or molecular descriptors, is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices, geometric parameters, and quantum chemical descriptors derived from DFT calculations (e.g., E_HOMO, E_LUMO, dipole moment). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create a mathematical equation that links the descriptors to the biological activity.
Validation: The model's predictive power is rigorously validated using statistical metrics like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and an external test set of compounds not used in model training. nih.gov
A hypothetical QSAR equation might look like:
pIC₅₀ = β₀ + β₁(LogP) + β₂(E_LUMO) + β₃(Molecular_Surface_Area)
Such a model for a series of 4-aminocyclohexane derivatives could reveal that, for instance, higher lipophilicity (LogP) and a lower LUMO energy enhance biological activity, providing actionable insights for designing more potent molecules.
Applications of 4 Bromocyclohexanamine Hydrochloride As a Synthetic Intermediate
Precursor in Organic Synthesis
In organic synthesis, 4-Bromocyclohexanamine (B1340384) hydrochloride serves as a fundamental building block. The compound's utility stems from the differential reactivity of its amino and bromo functionalities. The primary amine can readily undergo a variety of transformations, such as acylation, alkylation, and arylation, to introduce new substituents. Simultaneously, the bromine atom, being a good leaving group, can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the 4-position of the cyclohexane (B81311) ring.
This dual reactivity is particularly advantageous in multi-step syntheses where precise control over the introduction of functional groups is crucial. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine, making it a convenient precursor for laboratory and industrial applications.
Scaffold for Novel Compound Design
The cyclohexane core of 4-Bromocyclohexanamine hydrochloride provides a rigid and well-defined three-dimensional scaffold. This characteristic is highly desirable in the design of novel compounds, particularly in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity. By using this scaffold, chemists can systematically explore the chemical space around the cyclohexane ring, leading to the discovery of new molecules with specific properties.
The ability to functionalize both the amine and the bromo-substituted carbon makes this compound an excellent starting material for the synthesis of complex organic molecules. Its structure allows for the construction of intricate molecular architectures, including bicyclic and spirocyclic systems. For instance, intramolecular reactions between derivatives of the amine and the carbon bearing the bromine can lead to the formation of fused ring systems. This approach is instrumental in the total synthesis of natural products and the creation of novel molecular frameworks with unique topologies.
A variety of derivatization strategies can be employed to modify this compound, leveraging the reactivity of its functional groups. The primary amine can be transformed into amides, sulfonamides, or secondary and tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, and alkyl halides, respectively. The bromine atom can be displaced by a wide range of nucleophiles, including alkoxides, thiolates, and cyanides, to introduce new functionalities. These derivatization methods enable the systematic modification of the molecule's properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which is essential for optimizing the performance of the final compounds in various applications.
Table 1: Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| Amine | Acylation | Acyl Halides / Anhydrides | Amide |
| Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Amine | Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Bromine | Nucleophilic Substitution | Alkoxides | Ether |
| Bromine | Nucleophilic Substitution | Thiolates | Thioether |
| Bromine | Nucleophilic Substitution | Cyanide | Nitrile |
Reference Standard in Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard. echemi.com Reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. Given its role as a synthetic intermediate, it can be used to identify and quantify its presence as a residual starting material or as an impurity in final products. This is particularly important in the pharmaceutical industry, where strict control of impurities is required to ensure the safety and efficacy of drug substances. enamine.net Its well-defined chemical structure and properties allow for the development of accurate and precise analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Role in Pharmaceutical Intermediate Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. echemi.com Its structural features are incorporated into the final active pharmaceutical ingredients (APIs) or are crucial for the construction of the target molecule. The cyclohexane ring can provide a desirable conformational rigidity, while the amine group often serves as a key interaction point with biological targets. For example, it can be a precursor for the synthesis of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the specific orientation of substituents on the cyclohexane ring is vital for activity.
Table 2: Examples of Pharmaceutical Intermediates Derived from this compound
| Intermediate Class | Therapeutic Area |
|---|---|
| Substituted Cyclohexylamines | Neurology, Oncology |
| Bicyclic Amine Derivatives | Cardiovascular, Infectious Diseases |
| Spirocyclic Compounds | Inflammation, Metabolic Disorders |
Advanced Research Directions and Future Perspectives
Development of Asymmetric Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure forms of 4-Bromocyclohexanamine (B1340384) is a critical area of research. While the racemic form is readily available, stereocontrolled synthesis of the cis and trans diastereomers, and their individual enantiomers, would significantly enhance its utility as a chiral building block.
Current research in asymmetric synthesis offers several promising avenues for the stereoselective preparation of substituted cyclohexylamines. researchgate.netnih.gov These methodologies can be broadly categorized into organocatalysis and biocatalysis.
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. nih.govclockss.org For the synthesis of chiral 4-Bromocyclohexanamine, an organocatalytic strategy could involve the asymmetric functionalization of a prochiral cyclohexanone (B45756) derivative. For instance, an asymmetric Michael addition of a nitrogen-containing nucleophile to a cyclohexenone, followed by reduction and bromination, could provide a stereocontrolled route to the desired product. Another approach could be an organocatalyzed asymmetric reductive amination of 4-bromocyclohexanone (B110694). researchgate.net
A potential organocatalytic route is outlined in the table below:
| Step | Reaction Type | Catalyst | Key Feature |
| 1 | Asymmetric Michael Addition | Chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether) | Enantioselective formation of a C-N bond |
| 2 | Diastereoselective Reduction | Stereoselective reducing agent | Control of the relative stereochemistry of the substituents |
| 3 | Bromination | Electrophilic bromine source | Introduction of the bromine atom with stereochemical control |
Biocatalytic Methods:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. unimi.itnih.govmdpi.comresearchgate.net Enzymes such as transaminases, imine reductases, and amine dehydrogenases are capable of catalyzing the asymmetric amination of ketones with high enantioselectivity. mdpi.comresearchgate.net A biocatalytic approach to chiral 4-Bromocyclohexanamine could involve the kinetic resolution of the racemic amine or the asymmetric amination of 4-bromocyclohexanone.
A prospective biocatalytic synthesis is summarized here:
| Enzyme Class | Reaction | Substrate | Product | Advantage |
| Transaminase (ω-TA) | Asymmetric amination | 4-Bromocyclohexanone | Enantiopure 4-Bromocyclohexanamine | High enantioselectivity and mild reaction conditions |
| Imine Reductase (IRED) | Reductive amination | 4-Bromocyclohexanone and an amine source | Enantiopure 4-Bromocyclohexanamine | Broad substrate scope and high stereoselectivity |
| Amine Dehydrogenase (AmDH) | Reductive amination | 4-Bromocyclohexanone and ammonia (B1221849) | Enantiopure 4-Bromocyclohexanamine | Direct use of ammonia as the amine source |
The development of these asymmetric routes would provide access to all four stereoisomers of 4-Bromocyclohexanamine, thereby expanding its application in the synthesis of complex chiral molecules and in structure-activity relationship (SAR) studies.
Exploration of Novel Reactivity Patterns
The dual functionality of 4-Bromocyclohexanamine hydrochloride presents opportunities for exploring novel reactivity patterns. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, while the amine group can be a nucleophile or a directing group for C-H functionalization. nih.govresearchgate.netyoutube.comnih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions:
The bromine atom on the cyclohexane (B81311) ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orgscielo.brlibretexts.orgnih.gov These reactions would allow for the introduction of a wide range of substituents at the 4-position, including aryl, heteroaryl, alkynyl, and amino groups. Such derivatization is crucial for generating libraries of compounds for drug discovery. scielo.br
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura | Organoboron reagent | C-C (aryl, vinyl) | Synthesis of biaryl or vinyl cyclohexylamine (B46788) derivatives |
| Sonogashira | Terminal alkyne | C-C (alkynyl) | Introduction of rigid alkynyl linkers |
| Buchwald-Hartwig | Amine | C-N | Synthesis of diaryl or alkyl-aryl amine structures |
| Heck | Alkene | C-C (alkenyl) | Formation of substituted styrenyl or alkenyl derivatives |
Amine-Directed C-H Functionalization:
The amine group can be utilized as a directing group to achieve regioselective functionalization of C-H bonds on the cyclohexane ring. researchgate.netyoutube.comnih.gov This strategy, often catalyzed by transition metals like palladium or rhodium, allows for the direct introduction of functional groups at positions that are otherwise difficult to access. rsc.org This approach could lead to the synthesis of novel, polysubstituted cyclohexylamine derivatives with unique three-dimensional structures.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a cornerstone of modern chemical research and drug discovery. nih.gov For this compound, this integrated approach can provide deep insights into its conformational behavior, reactivity, and potential as a scaffold for drug design.
Conformational Analysis:
The cyclohexane ring exists in various conformations, with the chair form being the most stable. nih.gov The substituents on the ring can adopt either axial or equatorial positions, which significantly influences the molecule's properties and biological activity. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the most stable conformations of the cis and trans isomers of 4-Bromocyclohexanamine. nih.govnih.govresearchgate.net These computational predictions can then be validated experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Reactivity and Mechanistic Studies:
Computational chemistry can be used to model reaction pathways and transition states, providing a deeper understanding of the novel reactivity patterns discussed in the previous section. chemrxiv.org For instance, DFT calculations can help in elucidating the mechanisms of organocatalytic asymmetric reactions or transition-metal-catalyzed cross-coupling reactions involving 4-Bromocyclohexanamine. This understanding can guide the optimization of reaction conditions to improve yields and selectivities.
| Computational Method | Application | Experimental Validation |
| Density Functional Theory (DFT) | Calculation of conformational energies, reaction mechanisms, and spectroscopic properties. | NMR spectroscopy, X-ray crystallography, kinetic studies. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments (e.g., solvent, binding pocket). nih.govresearchgate.net | Not directly validated, but provides insights into dynamic processes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving 4-Bromocyclohexanamine as a substrate. | Enzyme kinetics, site-directed mutagenesis. |
Structure-Based Design of Novel Chemical Entities
The 4-Bromocyclohexanamine scaffold holds significant potential for the structure-based design of novel chemical entities, particularly in the context of fragment-based drug discovery (FBDD). nih.govrsc.orgnih.govnih.govresearchgate.net FBDD involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target, and then growing or linking these fragments to develop more potent leads. nih.govnih.gov
Fragment-Based Drug Discovery:
The 4-Bromocyclohexanamine moiety can be considered a valuable fragment due to its three-dimensional character and the presence of a vector for chemical elaboration (the bromine atom). otavachemicals.com The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. otavachemicals.comnih.gov Halogen-enriched fragment libraries have been shown to be effective in identifying novel binding modes. otavachemicals.comnih.gov
Scaffold for Library Synthesis:
The reactivity of the bromine and amine groups allows for the facile synthesis of a diverse library of compounds based on the 4-aminocyclohexane scaffold. nih.gov By combining the synthetic strategies discussed earlier, a library of analogs with variations at both the 1- and 4-positions can be generated. This library can then be screened against various biological targets to identify new hit compounds.
The table below illustrates a strategy for library generation and its application in drug discovery:
| Scaffold | Derivatization Point 1 (Amine) | Derivatization Point 2 (Bromine) | Potential Therapeutic Area |
| 4-Bromocyclohexanamine | Acylation, Alkylation, Reductive Amination | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Oncology, Infectious Diseases, Neuroscience |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
